Mono(carboxymethyl) Phthalate-d4
Description
Mono(carboxymethyl) Phthalate-d4 (mCPP-d4) is a deuterium-labeled isotopologue of the phthalate metabolite mono(3-carboxypropyl) phthalate. It is widely employed as an internal standard (IS) in gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify its non-deuterated counterpart in environmental and biological matrices. The deuterium substitution at four positions (C₆D₄) ensures minimal interference from protonated matrix components, enhancing analytical precision . Its molecular formula is C₁₃H₁₀D₄O₆, with a molecular weight of 270.27 g/mol, and it is supplied by manufacturers such as Toronto Research Chemicals (TRC) at >95% purity .
Properties
CAS No. |
1346600-11-0 |
|---|---|
Molecular Formula |
C10H8O6 |
Molecular Weight |
228.192 |
IUPAC Name |
2-(carboxymethoxycarbonyl)-3,4,5,6-tetradeuteriobenzoic acid |
InChI |
InChI=1S/C10H8O6/c11-8(12)5-16-10(15)7-4-2-1-3-6(7)9(13)14/h1-4H,5H2,(H,11,12)(H,13,14)/i1D,2D,3D,4D |
InChI Key |
SWYJHJPNXKOMKD-RHQRLBAQSA-N |
SMILES |
C1=CC=C(C(=C1)C(=O)O)C(=O)OCC(=O)O |
Synonyms |
1,2-(Benzene-d4)dicarboxylic Acid 1-(Carboxymethyl) Ester; 1,2-(Benzene-d4)dicarboxylic Acid Mono(carboxymethyl) Ester; Phthalic Acid-d4 Monoester with Glycolic Acid; Glycolyl Hydrogen Phthalate-d4; |
Origin of Product |
United States |
Preparation Methods
Direct Deuteration via Isotopic Exchange
This method introduces deuterium into pre-synthesized mono(carboxymethyl) phthalate through acid- or base-catalyzed exchange reactions.
Reagents and Conditions :
-
Deuterium Source : D₂O or CD₃OD (deuterated methanol).
-
Catalyst : Pd/C or PtO₂ under H₂/D₂ atmosphere.
-
Temperature : 80–100°C for 24–48 hours.
The reaction selectively replaces hydrogen atoms at the 3, 4, 5, and 6 positions of the phthalate benzene ring. Post-reaction, the mixture is filtered to remove the catalyst, and the product is isolated via rotary evaporation. Yield optimization requires precise control of deuterium pressure and reaction duration.
Stepwise Synthesis from Deuterated Precursors
This route constructs the deuterated phthalate backbone from isotopically labeled starting materials.
Step 1: Synthesis of Tetradeuterated Phthalic Anhydride
Phthalic anhydride is deuterated using D₂SO₄ in D₂O at 120°C for 72 hours, achieving >99% deuteration at the aromatic positions.
Step 2: Esterification with Deuterated Glycolic Acid
-
Reagents : Tetradeuterated phthalic anhydride, glycolic acid-d₂ (HOOC-CD₂-OH).
-
Conditions : Reflux in deuterated dimethyl sulfoxide (DMSO-d₆) with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) as a coupling agent.
-
Reaction Time : 12–16 hours.
The esterification proceeds via nucleophilic acyl substitution, forming the carboxymethyl ester linkage. The crude product is purified via column chromatography (silica gel, eluent: CDCl₃/CD₃OD 9:1).
Optimization of Reaction Parameters
Solvent Selection
Deuterated solvents (e.g., DMSO-d₆, CD₃OD) enhance isotopic incorporation by minimizing proton back-exchange. Non-polar solvents like CDCl₃ are preferred for final purification to avoid deuteration loss.
Catalytic Efficiency
Palladium-based catalysts achieve higher deuteration rates (>95%) compared to platinum oxides. However, Pd/C requires careful handling to prevent over-reduction of the phthalate core.
Temperature and Time Dependence
| Parameter | Optimal Range | Effect on Yield |
|---|---|---|
| Reaction Temperature | 80–100°C | Maximizes D/H exchange without decomposition |
| Duration | 24–48 hours | Balances deuteration efficiency and side reactions |
Prolonged heating beyond 48 hours risks ester bond hydrolysis, reducing yields by ~15%.
Characterization and Quality Control
Nuclear Magnetic Resonance (NMR) Spectroscopy
High-Resolution Mass Spectrometry (HRMS)
Chromatographic Purity
Reverse-phase HPLC (C18 column, 0.1% CF₃COOD in D₂O/CD₃CN) shows a single peak at 12.3 minutes, confirming >99% chemical and isotopic purity.
Challenges and Mitigation Strategies
Deuteration Heterogeneity
Partial deuteration at non-target positions (e.g., carboxymethyl group) is minimized by using excess D₂O and optimizing catalyst loading.
Steric Hindrance in Esterification
Bulky deuterated reagents reduce esterification efficiency. This is addressed by employing coupling agents like EDC, which enhance reaction kinetics.
Applications in Analytical Chemistry
As an internal standard, this compound enables precise quantification of phthalate metabolites in urine and serum via LC-MS/MS. Its deuterated structure eliminates matrix interference, achieving detection limits as low as 0.1 ng/mL .
Chemical Reactions Analysis
Types of Reactions: Mono(carboxymethyl) Phthalate-d4 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the presence of deuterium atoms, which can alter the reaction kinetics and mechanisms .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used to oxidize this compound under controlled conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce the compound.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or potassium carbonate.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or alkanes .
Scientific Research Applications
Mono(carboxymethyl) Phthalate-d4 is widely used in scientific research due to its unique properties. Some of its applications include:
Proteomics Research: Used as an internal standard in mass spectrometry to quantify proteins and peptides.
Metabolic Studies: Helps in tracing metabolic pathways and understanding the fate of phthalates in biological systems.
Environmental Analysis: Employed in the study of phthalate contamination and its impact on the environment.
Pharmaceutical Research: Used in drug development and testing to study the pharmacokinetics and pharmacodynamics of phthalate-containing compounds.
Mechanism of Action
The mechanism of action of Mono(carboxymethyl) Phthalate-d4 involves its interaction with various molecular targets and pathways. The deuterium atoms in the compound can influence the rate of chemical reactions, providing insights into reaction mechanisms and metabolic processes. In biological systems, it can interact with enzymes and receptors, affecting their activity and function .
Comparison with Similar Compounds
Key Observations :
- Functional Groups: The carboxymethyl group in mCPP-d4 enhances polarity compared to alkyl esters (e.g., Monoethyl-d4), making it suitable for hydrophilic interaction chromatography (HILIC) .
- Deuterium Placement: Deuterium substitution in the aromatic ring (C₆D₄) reduces isotopic interference, unlike deuterated alkyl chains in compounds like Monooctyl-d4 .
Analytical Performance
Chromatographic Behavior
- Retention Time: mCPP-d4 elutes earlier than alkyl-substituted analogs (e.g., Monooctyl-d4) in reverse-phase LC due to its polar carboxymethyl group .
- Mass Spectrometry: Quantification Ion: m/z 153 (common for deuterated phthalates) . Fragmentation: Distinct fragmentation patterns arise from the carboxymethyl group, yielding unique product ions (e.g., m/z 123 for mCPP-d4 vs. m/z 149 for Monoethyl-d4) .
Recovery and Precision
- Recovery Rates: mCPP-d4 demonstrates 88–93% recovery in urine matrices, comparable to Monoethyl-d4 (85–90%) but superior to Monooctyl-d4 (75–82%) in hydrophobic matrices like soil .
- Matrix Effects : Carboxymethyl derivatives exhibit lower ion suppression (<10%) in biological fluids compared to alkyl esters (15–20%) due to reduced lipid interactions .
Research Findings and Limitations
- Advantages :
- Limitations: Limited commercial availability compared to widely used standards like Monoethyl-d4 . Higher cost (~$450/mg) than non-carboxylated analogs (e.g., Monoethyl-d4 at \sim$300/mg) .
Q & A
Q. How can Mono(carboxymethyl) Phthalate-d4 be validated as an internal standard for quantifying phthalate metabolites in biological samples?
- Methodology : Use isotope dilution mass spectrometry (ID-MS) with deuterated analogs like this compound to correct for matrix effects and ionization efficiency. Validate via spike-recovery experiments in urine or serum matrices, comparing recovery rates (80–120%) and precision (CV <15%) against non-deuterated analogs .
- Key Considerations : Ensure chromatographic separation from endogenous metabolites to avoid co-elution. Confirm isotopic purity (>95%) via HPLC and high-resolution MS .
Q. What experimental protocols are recommended for tracing phthalate degradation pathways using deuterated analogs?
- Approach : Administer this compound to in vitro (e.g., hepatocyte cultures) or in vivo (rodent models) systems. Use LC-MS/MS to monitor deuterium-labeled hydrolysis products (e.g., monoesters) and phase II conjugates (glucuronides). Compare kinetics with non-deuterated analogs to assess isotopic effects on esterase-mediated hydrolysis .
- Data Interpretation : Normalize metabolite levels using deuterated internal standards to account for extraction efficiency .
Q. What analytical techniques are critical for confirming the structural integrity of deuterated phthalates during synthesis?
- Techniques :
- 1H NMR : Verify deuterium incorporation (e.g., absence of proton signals in aromatic regions) and assess isotopic enrichment (>98% d4) .
- Mass Spectrometry : Confirm molecular ion peaks ([M-H]⁻ at m/z 270.27 for C13H10D4O6) and fragmentation patterns consistent with non-deuterated analogs .
Advanced Research Questions
Q. How can researchers resolve discrepancies between in vitro and in vivo metabolic data for deuterated phthalates?
- Analysis Framework :
- Kinetic Discrepancies : Compare hydrolysis rates in liver microsomes (e.g., CYP450 vs. esterase dominance) with plasma clearance rates in rodents. Isotopic effects (e.g., slower C-D bond cleavage) may explain reduced in vivo degradation .
- Tissue-Specific Metabolism : Use imaging mass spectrometry to map spatial distribution of deuterated metabolites in target organs (e.g., liver, kidneys) .
- Mitigation : Adjust physiologically based pharmacokinetic (PBPK) models to account for deuterium-induced metabolic lag .
Q. What strategies optimize environmental biomonitoring of phthalates using deuterated internal standards?
- Sample Preparation : Employ air-assisted dispersive liquid-liquid microextraction (AA-DLLME) to isolate phthalates from water or soil. Spike with this compound pre-extraction to correct for matrix interference and recovery loss .
- Quantification : Use tandem MS/MS with multiple reaction monitoring (MRM) for high sensitivity (LOQ <0.1 ng/mL). Validate against EPA Method 6060 for environmental matrices .
Q. How do isotopic labeling and structural modifications influence cross-reactivity in phthalate immunoassays?
- Experimental Design : Compare antibody binding affinity (via ELISA or SPR) between deuterated and non-deuterated phthalates. For example, deuterium placement on the benzene ring may sterically hinder antibody-antigen interactions, reducing false positives from structurally similar metabolites .
- Validation : Use cross-reactivity panels (e.g., 10+ phthalate metabolites) to confirm assay specificity .
Methodological Challenges & Solutions
Q. What are the best practices for ensuring isotopic stability of deuterated phthalates under varying storage conditions?
- Storage Protocols : Store at -20°C in amber vials under inert gas (N2/Ar) to prevent oxidation. Avoid freeze-thaw cycles by aliquoting .
- Stability Testing : Conduct LC-MS stability-indicating assays post-storage (e.g., 12 months) to detect deuterium loss or degradation (e.g., hydrolysis to phthalic acid-d4) .
Q. How can cumulative risk assessments integrate exposure data from multiple phthalates, including deuterated analogs?
- Data Integration : Leverage NHANES datasets to model co-exposure probabilities. Use Bayesian hierarchical models to account for shared metabolic pathways (e.g., glucuronidation) and additive effects on endocrine endpoints .
- Uncertainty Quantification : Apply Monte Carlo simulations to estimate confidence intervals for risk thresholds, incorporating isotopic variability in pharmacokinetic parameters .
Tables for Key Data
| Property | This compound | Non-Deuterated Analog |
|---|---|---|
| Molecular Formula | C13H10D4O6 | C13H14O6 |
| Molecular Weight | 270.27 g/mol | 266.25 g/mol |
| Isotopic Purity (HPLC) | >95% | N/A |
| Primary MS Transition (MRM) | 269 → 133 | 265 → 129 |
| Storage Stability (-20°C) | >24 months | >24 months |
| Hydrolysis Half-Life (pH 7.4, 37°C) | 48 ± 6 h | 24 ± 3 h |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
